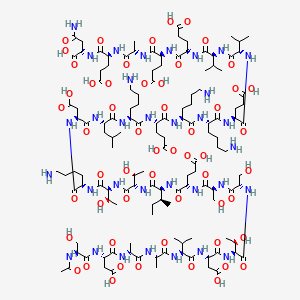

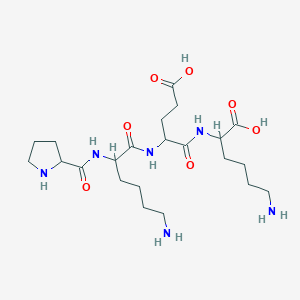

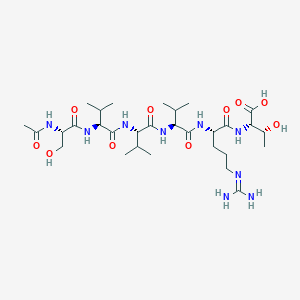

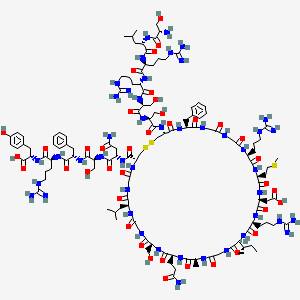

![molecular formula C67H104N20O19 B612396 [Ala107]-MBP (104-118) CAS No. 99026-77-4](/img/structure/B612396.png)

[Ala107]-MBP (104-118)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

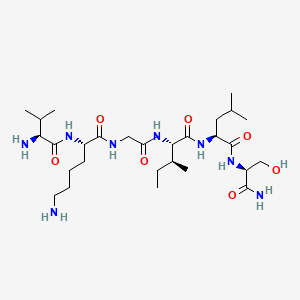

[Ala107]-MBP (104-118) is a synthetic peptide that acts as a noncompetitive inhibitor of protein kinase C (PKC). This compound is derived from the myelin basic protein (MBP) and has been modified to include alanine at position 107. It is primarily used in biochemical research to study the inhibition of PKC, which plays a crucial role in various cellular processes, including signal transduction, cell proliferation, and differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

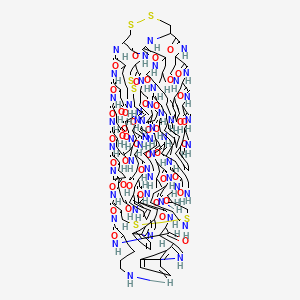

The synthesis of [Ala107]-MBP (104-118) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The alanine substitution at position 107 is introduced during the synthesis by incorporating alanine at the specific position in the peptide sequence. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .

Industrial Production Methods

While [Ala107]-MBP (104-118) is primarily synthesized for research purposes, industrial-scale production would follow similar principles as SPPS but with optimization for larger batch sizes. This includes automated peptide synthesizers, large-scale purification systems, and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[Ala107]-MBP (104-118) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions

Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)

Deprotection Reagents: Trifluoroacetic acid (TFA)

Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS)

Major Products Formed

The primary product formed is the [Ala107]-MBP (104-118) peptide itself. During synthesis, intermediate protected peptides are formed, which are subsequently deprotected and cleaved to yield the final product .

Scientific Research Applications

[Ala107]-MBP (104-118) is widely used in scientific research due to its ability to inhibit protein kinase C. Some of its applications include:

Biochemistry: Studying the role of PKC in signal transduction pathways.

Cell Biology: Investigating the effects of PKC inhibition on cell proliferation and differentiation.

Neuroscience: Exploring the role of PKC in neuronal signaling and myelin formation.

Pharmacology: Developing potential therapeutic agents targeting PKC-related pathways

Mechanism of Action

[Ala107]-MBP (104-118) exerts its effects by binding to the regulatory domain of protein kinase C, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream targets involved in various cellular processes. The molecular targets include substrates of PKC, such as MARCKS (myristoylated alanine-rich C kinase substrate) and other signaling proteins. The inhibition of PKC disrupts signal transduction pathways, leading to altered cellular responses .

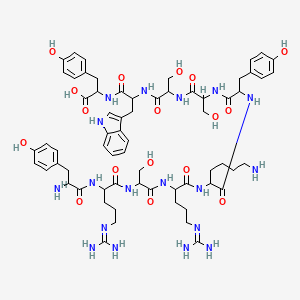

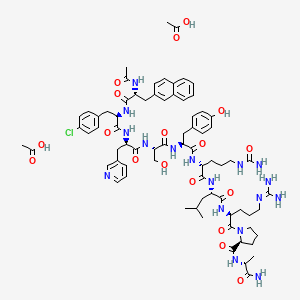

Comparison with Similar Compounds

Similar Compounds

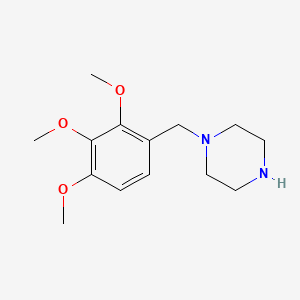

[Ala107]-MBP (104-118) TFA: A trifluoroacetic acid salt form of the peptide.

[Ala107]-MBP (104-118) analogs: Peptides with similar sequences but different amino acid substitutions.

Uniqueness

[Ala107]-MBP (104-118) is unique due to its specific alanine substitution at position 107, which enhances its inhibitory activity against protein kinase C. This modification distinguishes it from other MBP-derived peptides and makes it a valuable tool for studying PKC inhibition .

Properties

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H104N20O19/c1-35(2)23-45(80-55(94)31-74-56(95)37(5)77-53(92)29-75-57(96)43(19-12-13-21-68)79-52(91)27-69)60(99)85-50(33-89)64(103)82-46(24-36(3)4)61(100)86-49(32-88)63(102)81-44(20-14-22-72-67(70)71)59(98)83-47(25-39-15-8-7-9-16-39)62(101)87-51(34-90)65(104)84-48(26-40-28-73-42-18-11-10-17-41(40)42)58(97)76-30-54(93)78-38(6)66(105)106/h7-11,15-18,28,35-38,43-51,73,88-90H,12-14,19-27,29-34,68-69H2,1-6H3,(H,74,95)(H,75,96)(H,76,97)(H,77,92)(H,78,93)(H,79,91)(H,80,94)(H,81,102)(H,82,103)(H,83,98)(H,84,104)(H,85,99)(H,86,100)(H,87,101)(H,105,106)(H4,70,71,72)/t37-,38-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKMMDDHSZRJTF-NBRSAOMZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H104N20O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1493.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Arg8]Vasopressin TFA](/img/structure/B612326.png)